

GAT-100: A Comprehensive Biological Activity Profile

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Compound of Interest

Compound Name: GAT-100

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Introduction

GAT-100 is a potent, selective, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] As a covalent probe, **GAT-100** has been instrumental in mapping the structure-function characteristics of the CB1 receptor's allosteric binding site.[1][2] This technical guide provides an in-depth overview of the biological activity profile of **GAT-100**, including its effects on various signaling pathways and the experimental protocols used to elucidate its mechanism of action.

Quantitative Biological Activity

The biological activity of **GAT-100** has been characterized across multiple downstream signaling pathways, demonstrating its potent negative allosteric modulation of the CB1 receptor. The following tables summarize the key quantitative data from in vitro pharmacological profiling.

Table 1: GAT-100 Activity in cAMP Accumulation Assays

GAT-100 demonstrates potent NAM activity in forskolin-stimulated cAMP accumulation assays across different cell lines and in response to various orthosteric agonists. Notably, unlike other CB1 NAMs such as Org27569 and PSNCBAM-1, **GAT-100** does not exhibit inverse agonism in this pathway.[1]

Cell Line	Orthosteric Agonist	GAT-100 IC ₅₀ (nM)
HEK293A	CP55,940	174
Neuro2a	2-AG	Data not available
STHdhQ7/Q7	Anandamide	Data not available

Table 2: GAT-100 Activity in β -Arrestin1 Recruitment Assays

GAT-100 is a highly potent NAM of agonist-induced β -arrestin1 recruitment to the CB1 receptor.

Cell Line	Orthosteric Agonist	GAT-100 IC ₅₀ (nM)
HEK293A	CP55,940	2.1
Neuro2a	2-AG	Data not available
STHdhQ7/Q7	Anandamide	Data not available

Table 3: GAT-100 Activity in Phospholipase C β 3 (PLC β 3) Phosphorylation Assays

GAT-100 effectively modulates CB1 receptor signaling through the G α q-dependent PLC β 3 pathway, acting as a more potent NAM than Org27569 and PSNCBAM-1.[\[1\]](#)

Cell Line	Orthosteric Agonist	GAT-100 IC ₅₀ (nM)
HEK293A	2-AG	Value not specified
HEK293A	Anandamide	Value not specified
HEK293A	CP55,940	Value not specified
Neuro2a	2-AG	Value not specified
Neuro2a	Anandamide	Value not specified
Neuro2a	CP55,940	Value not specified
STHdhQ7/Q7	2-AG	Value not specified
STHdhQ7/Q7	Anandamide	Value not specified
STHdhQ7/Q7	CP55,940	Value not specified

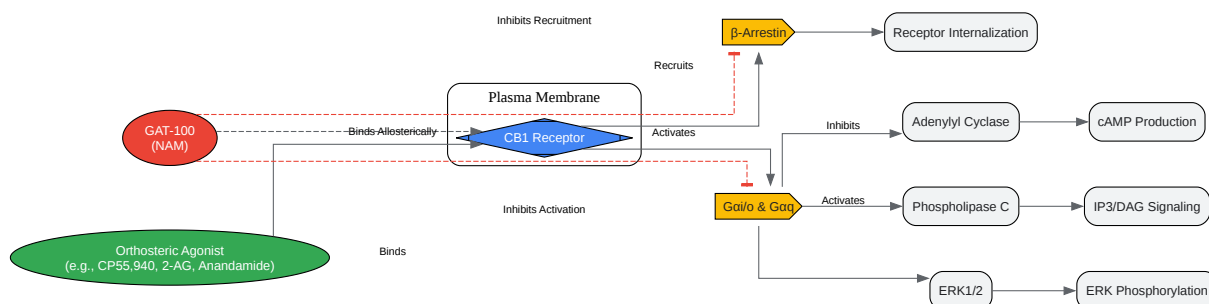
Table 4: GAT-100 Activity in Extracellular Signal-Regulated Kinase (ERK) 1/2 Phosphorylation Assays

The inhibitory effects of **GAT-100** extend to the Gai/o-dependent ERK1/2 phosphorylation pathway.

Cell Line	Orthosteric Agonist	GAT-100 IC ₅₀ (nM)
HEK293A	CP55,940	Data not available
Neuro2a	2-AG	Data not available
STHdhQ7/Q7	Anandamide	Data not available

Signaling Pathways and Mechanism of Action

GAT-100 functions as a negative allosteric modulator of the CB1 receptor, binding to a site distinct from the orthosteric binding pocket. This interaction does not prevent the binding of orthosteric agonists but rather modulates their functional response. **GAT-100** attenuates both G protein-dependent and G protein-independent signaling cascades initiated by orthosteric agonist binding.



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Caption: GAT-100 signaling pathway at the CB1 receptor.

Experimental Protocols

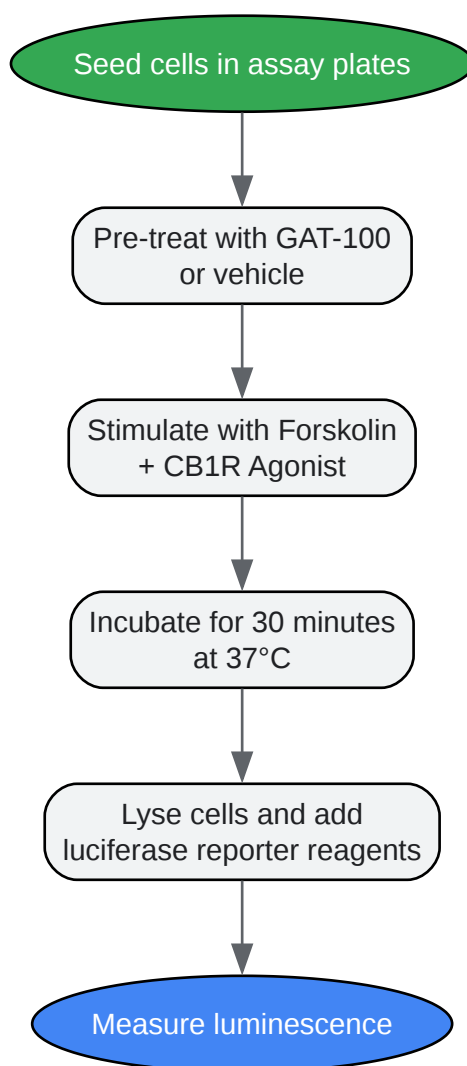
The following are detailed methodologies for key experiments cited in the characterization of GAT-100's biological activity.

Cell Culture

- HEK293A, Neuro2a, and STHdhQ7/Q7 cells were utilized. HEK293A cells were transiently transfected to overexpress the human CB1 receptor. Neuro2a and STHdhQ7/Q7 cells endogenously express the CB1 receptor.^[1]
- Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity following CB1 receptor activation.



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Caption: Workflow for the cAMP accumulation assay.

- Cell Plating: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Pre-treatment: Cells were pre-incubated with varying concentrations of **GAT-100** or vehicle for a specified duration.
- Stimulation: A solution containing forskolin (to stimulate adenylyl cyclase) and a CB1 receptor agonist (e.g., CP55,940) was added to the wells.
- Incubation: The plates were incubated to allow for cAMP production.

- Detection: Cell lysis and detection reagents (e.g., from a luciferase-based kit) were added, and the luminescence, which is inversely proportional to the cAMP concentration, was measured using a plate reader.[1]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in G protein-independent signaling and receptor desensitization. A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme fragment complementation assay.

- Cell Transfection: HEK293 cells were co-transfected with constructs for the CB1 receptor fused to a luciferase and β-arrestin fused to a fluorescent acceptor molecule.
- Cell Plating: Transfected cells were plated in 96-well plates.
- Ligand Addition: Cells were treated with the CB1R agonist in the presence or absence of **GAT-100**.
- Signal Detection: Following incubation, the substrate for the luciferase was added, and the BRET signal was measured. An increase in the BRET signal indicates the proximity of the donor and acceptor molecules, signifying β-arrestin recruitment.

Phospho-ERK1/2 and Phospho-PLCβ3 Assays

These assays quantify the activation of specific downstream signaling kinases.

- Cell Treatment: Cells were treated with a CB1R agonist with or without **GAT-100** for a short period (e.g., 5-10 minutes).
- Cell Lysis: Cells were lysed to extract total protein.
- Western Blotting or ELISA: The levels of phosphorylated ERK1/2 or PLCβ3 were determined using specific antibodies via Western blotting or a sandwich ELISA. The total protein levels of ERK1/2 and PLCβ3 were also measured for normalization.[1]

Conclusion

GAT-100 is a valuable pharmacological tool for studying the allosteric modulation of the CB1 receptor. Its distinct profile as a potent and selective negative allosteric modulator, lacking the inverse agonist activity seen with other compounds, makes it a significant lead compound for the development of novel therapeutics targeting the endocannabinoid system. The detailed biological and methodological data presented in this guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug discovery.

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References

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